molecular formula C17H11NO3 B14319202 Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]- CAS No. 106315-48-4

Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-

Cat. No.: B14319202
CAS No.: 106315-48-4
M. Wt: 277.27 g/mol
InChI Key: BIGSVSGNGXWVCJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-cyanophenyl group and a 3-oxo-1-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]- may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-ethyl-, 4-cyanophenyl ester
  • Benzoic acid, 4-butyl-, 4-cyanophenyl ester

Uniqueness

Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]- is unique due to the presence of both a 4-cyanophenyl group and a 3-oxo-1-propenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

106315-48-4

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

4-[3-(4-cyanophenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C17H11NO3/c18-11-13-3-6-14(7-4-13)16(19)10-5-12-1-8-15(9-2-12)17(20)21/h1-10H,(H,20,21)

InChI Key

BIGSVSGNGXWVCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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